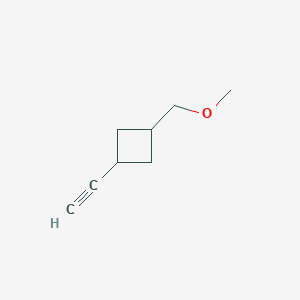![molecular formula C8H7F3 B12281504 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure and the presence of both an ethynyl and a trifluoromethyl group. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The trifluoromethyl group imparts significant electron-withdrawing properties, while the ethynyl group adds to the compound’s reactivity and versatility in synthetic chemistry .
Preparation Methods
The synthesis of 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of trifluoromethyl and ethynyl groups to the [1.1.1]propellane framework. This can be achieved through the use of radical initiators and appropriate reaction conditions to ensure the selective addition of these groups .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group, although this requires strong reducing agents.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Similar in structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which provide a distinct set of chemical and physical properties that are valuable in various fields of research and industry .
Properties
Molecular Formula |
C8H7F3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H7F3/c1-2-6-3-7(4-6,5-6)8(9,10)11/h1H,3-5H2 |
InChI Key |
IANCWMHZPDCENN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

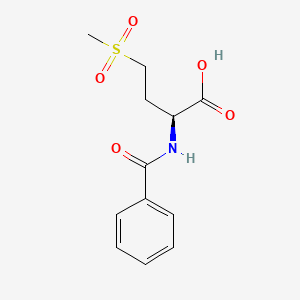
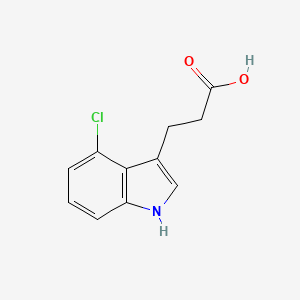
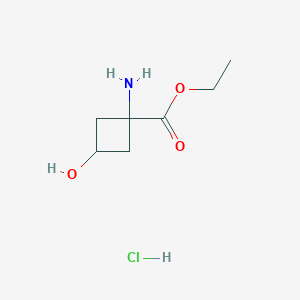

![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
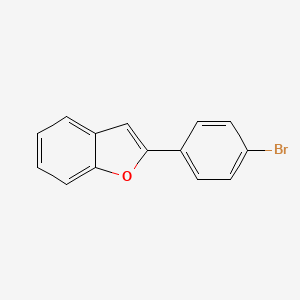

![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
